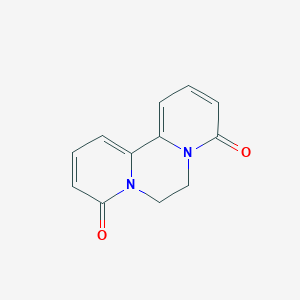

Diquat Dipyridone

Descripción general

Descripción

Herbicidal Activity of Diquat

Diquat is a well-known herbicide, and its mode of action is associated with its ability to be reduced to a stable radical cation, which is then reversed by oxygen. This process involves a one-electron transfer with a potential of -0.36 V. The herbicidal activity of diquat and its analogues is closely related to their redox properties. A study on the fully aromatic system, dipyrido[1,2-a:2',1'-c]pyrazinium dibromide, which is an analogue of diquat, showed that it has a high melting point of over 350°C, indicating its stability .

Synthesis Analysis

The synthesis of diquat analogues has been explored by researchers in Australia and England. These analogues, including the aromatic dipyrido[1,2-a:2',1'-c]pyrazinium dibromide, have been synthesized to investigate the relationship between their redox properties and phytotoxicity. The high melting point of the compound synthesized by the British group aligns with the findings of the Australian group, suggesting a consistency in the synthesis process .

Molecular Structure Analysis

The molecular structure of diquat and its analogues plays a crucial role in their herbicidal activity. The aromatic analogue mentioned in the study has a complex structure that includes a pyrazinium core and is fully aromatic, which may contribute to its high thermal stability and potential herbicidal properties .

Chemical Reactions Analysis

Diquat functions through a redox mechanism that involves the formation of a radical cation. This process is essential for its herbicidal activity. The aromatic analogue of diquat also undergoes reduction, and its behavior upon reduction has been investigated to understand its potential as a herbicide .

Physical and Chemical Properties Analysis

The physical properties of diquat and its analogues, such as melting point, are indicative of their stability and potential efficacy as herbicides. The chemical properties, particularly those related to redox reactions, are fundamental to their mode of action. The high melting point of the aromatic analogue suggests it has a robust structure, which could influence its behavior in biological systems and its effectiveness as a herbicide .

Analysis of Diquat Metabolites

The analysis of diquat metabolites is crucial for understanding its behavior in biological systems. A method using high-performance liquid chromatography with UV and fluorescence detectors has been developed to determine paraquat, diquat, and two diquat metabolites in biological materials. The metabolites diquat-monopyridone and diquat-dipyridone were monitored, and the method proved to be highly accurate and precise for detecting these substances at very low concentrations. This analytical technique was applied in a toxicological examination of a case of suspected paraquat and diquat intoxication, demonstrating its practical application in forensic investigations .

Case Studies and Toxicological Examination

The determination of diquat and its metabolites in biological materials is not only important for understanding the herbicide's behavior but also for forensic toxicology. The case study mentioned in the research involved the application of the developed analytical method to estimate the time elapsed from ingestion to death in a case of suspected intoxication. The ability to detect diquat metabolites at very low concentrations is crucial for such toxicological examinations .

Aplicaciones Científicas De Investigación

Aquatic Plant Control

Diquat Dipyridone is primarily used as an aquatic herbicide in Canada. It's effective against many free-floating plants but less so against emergent plants. Despite its benefits in controlling nuisance growths of aquatic plants, the impact of Diquat on non-target aquatic organisms is a significant concern. The herbicide's toxicity in laboratory settings doesn't always mirror its environmental toxicity due to different dynamics in natural aquatic ecosystems. Studies indicate that Diquat, along with other herbicides like glyphosate and imazapyr, generally show negligible or short-lived impacts on fish and aquatic invertebrates. Interestingly, the application of these herbicides can be beneficial by physically modifying habitats, such as increasing the amount of open water, which can outweigh potential toxic effects. However, certain surfactants used to increase herbicide efficacy might be more toxic than the herbicide itself, necessitating careful monitoring of Diquat and other aquatic herbicides' effects in natural waterways (Breckels & Kilgour, 2018).

Analysis in Biological Samples

Diquat, along with paraquat, is a widely used herbicide known for its toxicity, particularly paraquat's high toxicity to humans. Detecting these herbicides in biological samples is crucial due to their toxic nature and the absence of a specific antidote for paraquat poisoning. Recent advancements have been made in sample treatment and analytical methods for determining Diquat and paraquat concentrations in various biological samples. These include sophisticated techniques like liquid–liquid extraction, solid-phase extraction with novel materials, microextraction methods, and various analytical methods such as chromatography, spectroscopy, electrochemical methods, and immunological methods. Tandem mass spectrometry, in particular, is highlighted for its high sensitivity, selectivity, and accuracy in detecting these herbicides, demonstrating the commitment to improving public health and safety through advanced analytical science (Guo, Li, & Gao, 2023).

Safety And Hazards

Diquat causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, fatal if inhaled, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Propiedades

IUPAC Name |

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKVKNCYCXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216789 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diquat Dipyridone | |

CAS RN |

35022-72-1 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

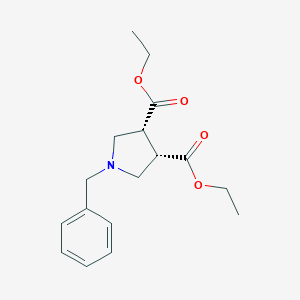

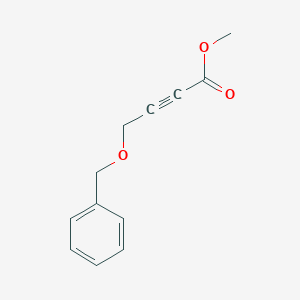

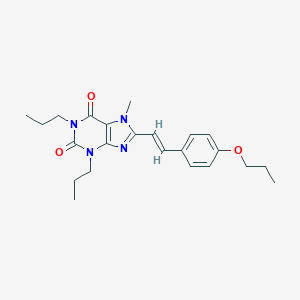

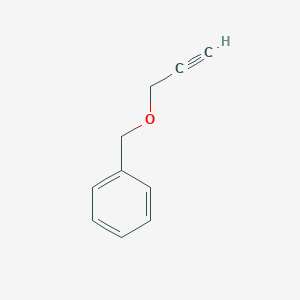

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

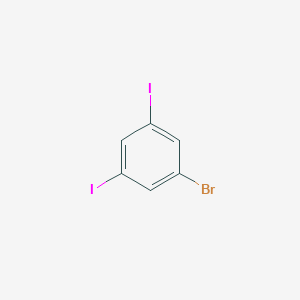

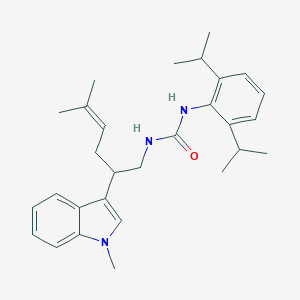

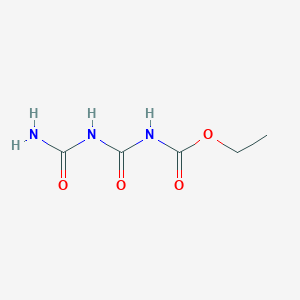

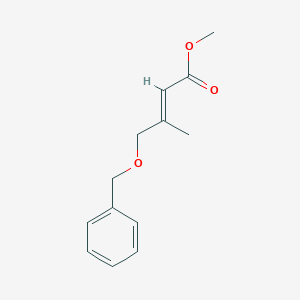

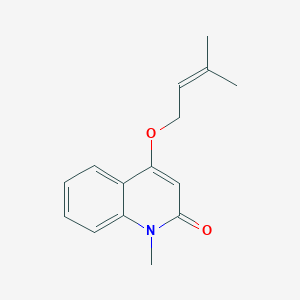

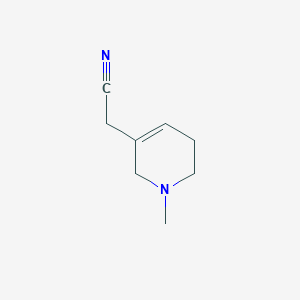

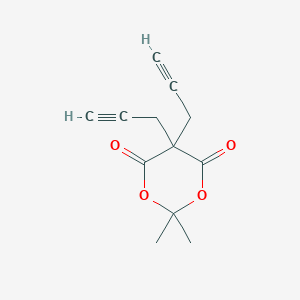

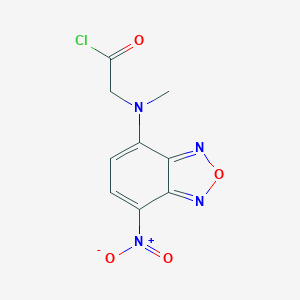

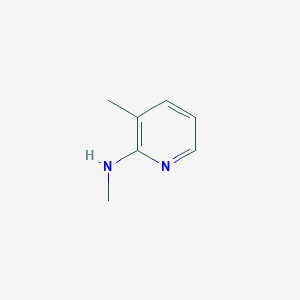

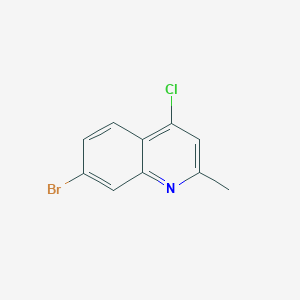

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.